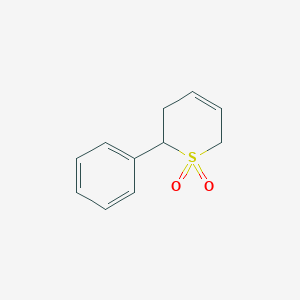![molecular formula C21H22INO3 B14312388 Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide CAS No. 110816-63-2](/img/structure/B14312388.png)
Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide is an organic compound belonging to the quinolinium derivatives. This compound is known for its unique structural properties and potential applications in various scientific fields, including chemistry, biology, and materials science. The presence of the quinolinium core and the trimethoxyphenyl group contributes to its distinct chemical behavior and reactivity.
Métodos De Preparación
The synthesis of Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 1-methylquinolinium iodide with 3,4,5-trimethoxybenzaldehyde in the presence of a base, such as piperidine, under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound .
Análisis De Reacciones Químicas
Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolinium N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced quinolinium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles like halides or alkoxides.
Aplicaciones Científicas De Investigación
Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide has several scientific research applications:
Nonlinear Optical Materials: This compound exhibits third-order nonlinear optical properties, making it suitable for applications in optical communications, optical modulation, and laser frequency conversion.
Biological Studies: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying molecular interactions and developing new therapeutic agents.
Material Science: Due to its photoluminescent properties, this compound can be used in the development of advanced materials for optoelectronic devices and sensors.
Mecanismo De Acción
The mechanism of action of Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide involves its interaction with molecular targets through its quinolinium core and trimethoxyphenyl group. These interactions can lead to changes in the electronic properties of the target molecules, affecting their behavior and function. The compound’s ability to undergo various chemical reactions also contributes to its mechanism of action in different applications.
Comparación Con Compuestos Similares
Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide can be compared with other quinolinium derivatives, such as:
1-ethyl-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-quinolinium iodide: This compound has a similar structure but with an ethyl group instead of a methyl group, leading to differences in its chemical behavior and applications.
3-cyano-1-methyl-quinolinium iodide:
The unique combination of the quinolinium core and the trimethoxyphenyl group in this compound distinguishes it from other similar compounds, providing it with distinct properties and applications.
Propiedades
Número CAS |
110816-63-2 |
|---|---|
Fórmula molecular |
C21H22INO3 |
Peso molecular |
463.3 g/mol |
Nombre IUPAC |
1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]quinolin-1-ium;iodide |
InChI |
InChI=1S/C21H22NO3.HI/c1-22-17(12-10-16-7-5-6-8-18(16)22)11-9-15-13-19(23-2)21(25-4)20(14-15)24-3;/h5-14H,1-4H3;1H/q+1;/p-1 |
Clave InChI |
UPSRLILKTPIRSI-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC(=C(C(=C3)OC)OC)OC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium](/img/structure/B14312305.png)
![6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B14312313.png)
![6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B14312323.png)
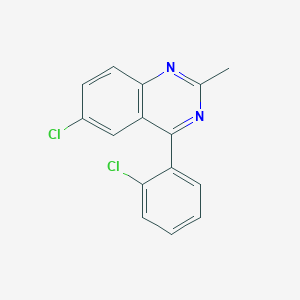
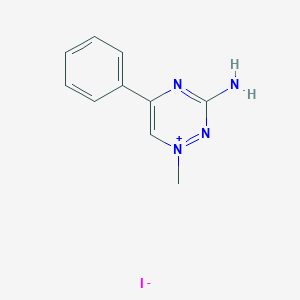
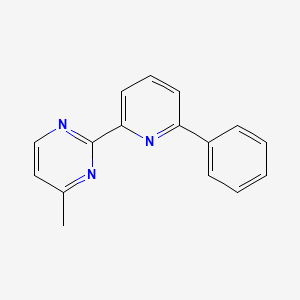
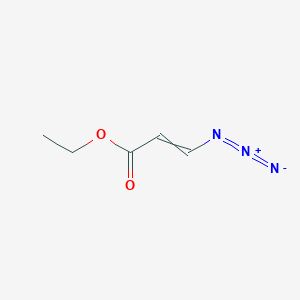
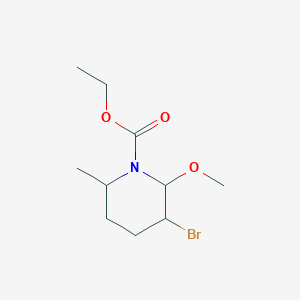
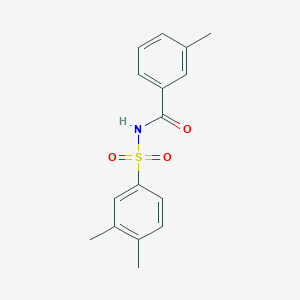
![2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14312378.png)
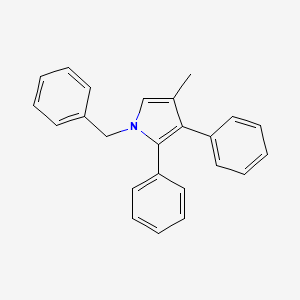
![3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole](/img/structure/B14312395.png)
![6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14312397.png)
